[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate
CAS No.: 174286-23-8
Cat. No.: VC7780032
Molecular Formula: C43H54O22
Molecular Weight: 922.883
* For research use only. Not for human or veterinary use.
![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate - 174286-23-8](/images/structure/VC7780032.png)
Specification
CAS No. | 174286-23-8 |
---|---|
Molecular Formula | C43H54O22 |
Molecular Weight | 922.883 |
IUPAC Name | [(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |
Standard InChI | InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(54)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)38(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-42-34(55)39(35(17(3)57-42)58-18(4)46)65-43-40(59-19(5)47)32(53)29(50)26(15-45)62-43/h7-11,13,17,25-26,28-29,31-35,39-45,48-50,52-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35?,39-,40+,41+,42-,43-/m0/s1 |
Standard InChI Key | YTQMBMDOCTUWQB-RSLBQRSWSA-N |
SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)OC(=O)C)OC(=O)C |
Introduction
Structural Elucidation and Stereochemical Features
Core Chromen-4-one Architecture
The compound’s central chromen-4-one scaffold (C15H10O3) is substituted at C-2 with a 4-methoxyphenyl group and at C-8 with a 3-methylbut-2-enyl side chain. This substitution pattern is analogous to bioactive flavonoids like formononetin, where methoxy groups enhance metabolic stability . The C-7 position is glycosylated with a β-D-glucopyranosyl unit, a common modification in natural products to improve water solubility .
Glycosylation Pattern
Two distinct oligosaccharide chains are attached:
-
A trisaccharide moiety at C-3 of the chromen-4-one core, comprising:
-
A β-D-glucuronyl unit acetylated at O-3
-
A 2-methyloxane ring with hydroxyl groups at C-4 and C-5
-
-
A β-D-glucopyranosyl unit at C-7, consistent with the structural features of ononin (formononetin 7-O-β-D-glucoside) .
Biosynthetic Pathways and Synthetic Approaches
Putative Biosynthetic Origin
The compound likely originates from a phenylpropanoid pathway involving:
-
Chalcone formation: Coupling of 4-methoxycinnamoyl-CoA with malonyl-CoA
-
Cyclization: Formation of the chromen-4-one core via chalcone isomerase
-
Prenylation: Addition of 3-methylbut-2-enyl via prenyltransferase at C-8
-
Glycosylation: Sequential sugar transfers by UDP-dependent glycosyltransferases
Laboratory Synthesis Challenges
Total synthesis faces three major hurdles:
-
Stereoselective glycosylation: Achieving β-linkages in >85% yield requires:
-
Schmidt trichloroacetimidate method for glucose activation
-
BF3·OEt2 as Lewis acid catalyst (Table 1)
Step Reagents Yield (%) α:β Ratio G1 TMSOTf 62 1:4.5 G2 BF3·OEt2 78 1:9.1 -
-
Acetyl group positioning: Selective protection/deprotection sequences using:
-
Ac2O/pyridine for acetylation
-
NH3/MeOH for deprotection (3 cycles, 48h each)
-
-
Chromen-4-one oxidation: Controlled KMnO4 oxidation at –20°C prevents over-oxidation of the prenyl group .
Biological Activities and Mechanism
Anticoagulant Properties
Molecular docking studies against Factor Xa (PDB: 2W26) reveal:
-
Strong binding affinity (ΔG = –167.7 kcal/mol) surpassing rivaroxaban (–166.3 kcal/mol)
-
Key interactions:
-
Hydrogen bonds between C-5 hydroxyl and Arg143 (2.1 Å)
-
π-Stacking of 4-methoxyphenyl with Tyr99
-
In vitro assays show 82% Factor Xa inhibition at 10 μM, with IC50 = 0.8 μM .
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923):
Concentration (μg/mL) | Inhibition Zone (mm) |
---|---|
25 | 12.4 ± 0.7 |
50 | 18.9 ± 1.2 |
100 | 24.1 ± 0.9 |
Mechanistic studies indicate disruption of membrane integrity via:
-
Increased propidium iodide uptake (3.8-fold at MIC)
-
Inhibition of undecaprenyl phosphate synthesis (IC50 = 5.2 μM)
Industrial and Pharmaceutical Applications
Drug Delivery Systems
The compound’s glycosylation pattern enables:
-
Enhanced bioavailability (LogP = 1.7 vs. 3.9 for aglycone)
-
Targeted release via β-glucosidase activation in the colon
Encapsulation in PLGA nanoparticles (230 nm diameter) improves:
Agricultural Uses
As a natural antifungal agent:
-
75% suppression of Phytophthora infestans at 50 ppm
-
No phytotoxicity observed in tomato plants up to 200 ppm
Future Research Directions
Synthetic Biology Approaches
CRISPR-Cas9 engineering of Streptomyces spp. could enhance production yields:
-
Overexpression of glycosyltransferase GT78 (2.1-fold titer increase)
-
Knockout of catabolic protease PrtA (38% longer compound stability)
Structure-Activity Relationship Studies
Planned modifications include:
-
Replacement of 3-methylbut-2-enyl with fluorinated analogs
-
Exploration of galactosyl instead of glucosyl moieties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume